An In-Depth Technical Guide to (R)-N-Boc-2-(2-hydroxyethyl)morpholine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-N-Boc-2-(2-hydroxyethyl)morpholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, celebrated for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its incorporation into drug candidates often leads to enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles. (R)-N-Boc-2-(2-hydroxyethyl)morpholine, a chiral building block, represents a particularly valuable synthon for the construction of complex molecular architectures, finding utility in the development of innovative therapeutics, including Janus kinase (JAK) inhibitors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications.
Physicochemical and Spectroscopic Profile
(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a white to off-white solid at room temperature, possessing a unique combination of a protected amine and a primary alcohol, making it a versatile intermediate for a range of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |
| Molecular Weight | 231.29 g/mol | [1][4] |
| CAS Number | 136992-21-7 | [1][4] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 335.8 °C at 760 mmHg | [1] |
| Storage | 2-8 °C, dry and sealed | [1] |
Solubility Profile
Qualitative assessments indicate that (R)-N-Boc-2-(2-hydroxyethyl)morpholine is soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[6] It is generally considered insoluble in water. For practical laboratory applications, a summary of its solubility in common solvents is provided below.
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Slightly Soluble |
| Water | Insoluble |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is critical for reaction monitoring and quality control.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of N-substituted morpholines exhibit characteristic patterns. The chair conformation of the morpholine ring, coupled with the presence of the bulky N-Boc group and the 2-(2-hydroxyethyl) substituent, results in a complex but interpretable set of signals.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protectorate.
-
~1.60-1.80 ppm (m, 2H): The two protons of the -CH₂-CH₂OH side chain.
-
~2.50-2.90 ppm (m, 2H): The axial protons on the morpholine ring.
-
~3.50-4.00 ppm (m, 7H): A complex multiplet region containing the remaining morpholine ring protons and the two protons of the -CH₂OH group.
-
~2.0-3.0 ppm (br s, 1H): The hydroxyl proton, which may be broad and its chemical shift can vary with concentration and temperature.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~36.0 ppm: The -CH₂-CH₂OH carbon.
-
~44.0-46.0 ppm: The two carbons of the morpholine ring adjacent to the nitrogen.
-
~60.5 ppm: The -CH₂OH carbon.
-
~67.0-68.0 ppm: The two carbons of the morpholine ring adjacent to the oxygen.
-
~79.5 ppm: The quaternary carbon of the tert-butyl group.
-
~154.8 ppm: The carbonyl carbon of the Boc group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding.
-
~2975-2850 cm⁻¹: C-H stretching vibrations of the aliphatic carbons.
-
~1690 cm⁻¹ (strong): C=O stretching vibration of the carbamate (Boc group).[7]
-
~1170 cm⁻¹ and ~1110 cm⁻¹: C-O stretching vibrations of the ether in the morpholine ring and the primary alcohol.
Mass Spectrometry
In mass spectrometry, the fragmentation of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is expected to be influenced by the presence of the Boc group and the morpholine ring. The molecular ion peak [M]⁺ may be observed, although it can be weak. Common fragmentation patterns include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the molecular ion.[8][9]
Synthesis and Reactivity
Synthetic Protocol: Enantioselective Synthesis from (R)-Epichlorohydrin
A reliable and scalable synthesis of (R)-N-Boc-2-(2-hydroxyethyl)morpholine can be achieved from the chiral starting material (R)-epichlorohydrin. This method provides good control over the stereochemistry at the C2 position of the morpholine ring.[10]
Step 1: Ring Opening of (R)-Epichlorohydrin with Ethanolamine
-
To a solution of ethanolamine (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-epichlorohydrin (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 2: Intramolecular Cyclization and Boc Protection
-
Dissolve the crude amino alcohol intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-2-(2-hydroxyethyl)morpholine.
Caption: Synthetic workflow for (R)-N-Boc-2-(2-hydroxyethyl)morpholine.
Reactivity Profile
The chemical reactivity of (R)-N-Boc-2-(2-hydroxyethyl)morpholine is dictated by its two primary functional groups: the N-Boc protecting group and the primary hydroxyl group.
Reactions of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions.
-
Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.
Reactions of the Hydroxyl Group
The primary alcohol of the 2-(2-hydroxyethyl) side chain is a versatile handle for further functionalization.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, using mild oxidizing agents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions. This aldehyde is a useful intermediate for reductive amination and other carbon-carbon bond-forming reactions.[11]
-
Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis.[5][12][13][14][15] This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.
-
Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Steglich esterification, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation.[16][17][18][19][20]
Caption: Key reactivity pathways of the subject compound.
Applications in Drug Discovery
(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
The morpholine moiety is a key structural feature in several Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory and autoimmune diseases. The chiral 2-(2-hydroxyethyl)morpholine scaffold can be a crucial component in the synthesis of these complex molecules. For instance, derivatives of this compound have been utilized in the synthesis of delgocitinib, a potent pan-JAK inhibitor.[2][3][21][22] The synthesis of such inhibitors often involves the derivatization of the hydroxyl group or the deprotection of the amine followed by coupling reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-N-Boc-2-(2-hydroxyethyl)morpholine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[23][24]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[5][23]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[23]
A Safety Data Sheet (SDS) should be consulted for comprehensive safety information before use.[23][25]
Conclusion
(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a highly versatile and valuable chiral building block for organic synthesis and medicinal chemistry. Its unique combination of a protected amine and a primary alcohol, along with the favorable physicochemical properties imparted by the morpholine ring, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering a valuable resource for researchers and drug development professionals.
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Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]
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American Elements. (n.d.). (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Retrieved from [Link]
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